5-[4-(dimethylamino)phenyl]-4-{[(E,2E)-2-methyl-3-phenyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide
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Overview
Description
5-[4-(dimethylamino)phenyl]-4-{[(E,2E)-2-methyl-3-phenyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide is a complex organic compound with a unique structure that combines a triazole ring, a dimethylamino group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(dimethylamino)phenyl]-4-{[(E,2E)-2-methyl-3-phenyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide typically involves multiple steps. The initial step often includes the formation of the triazole ring through a cyclization reaction. This is followed by the introduction of the dimethylamino group and the phenyl group through substitution reactions. The final step involves the addition of the hydrosulfide group under controlled conditions to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and consistency. The process typically includes the use of high-purity reagents and solvents, as well as strict control of reaction conditions such as temperature, pressure, and pH. The final product is usually purified through techniques such as recrystallization or chromatography to achieve the desired purity and quality.
Chemical Reactions Analysis
Types of Reactions
5-[4-(dimethylamino)phenyl]-4-{[(E,2E)-2-methyl-3-phenyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide can undergo various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: This reaction can reduce the hydrosulfide group to a thiol group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or triazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents such as dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Scientific Research Applications
5-[4-(dimethylamino)phenyl]-4-{[(E,2E)-2-methyl-3-phenyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 5-[4-(dimethylamino)phenyl]-4-{[(E,2E)-2-methyl-3-phenyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
4-(dimethylamino)phenyl derivatives: These compounds share the dimethylamino group and phenyl ring but differ in other structural aspects.
Triazole derivatives: Compounds with a triazole ring but different substituents.
Hydrosulfide-containing compounds: Compounds with a hydrosulfide group but different core structures.
Uniqueness
5-[4-(dimethylamino)phenyl]-4-{[(E,2E)-2-methyl-3-phenyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide is unique due to its combination of functional groups and structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C20H21N5S |
---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
3-[4-(dimethylamino)phenyl]-4-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C20H21N5S/c1-15(13-16-7-5-4-6-8-16)14-21-25-19(22-23-20(25)26)17-9-11-18(12-10-17)24(2)3/h4-14H,1-3H3,(H,23,26)/b15-13+,21-14+ |
InChI Key |
LCNLRNDVDYLQOK-PLTPNBMQSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)N(C)C |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)N(C)C |
Origin of Product |
United States |
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